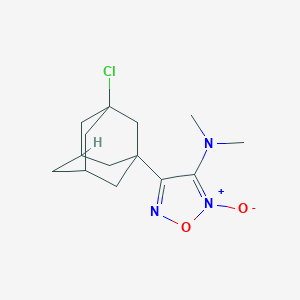
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide, also known as Memantine, is a medication that is used to treat Alzheimer's disease and other forms of dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
Mecanismo De Acción
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. Specifically, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is an uncompetitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in a voltage-dependent manner. This helps to regulate the activity of glutamate and prevent excessive activation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have a number of biochemical and physiological effects in the brain. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it has a high affinity for the NMDA receptor, which makes it a potent and effective antagonist. However, one limitation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the long-term safety and efficacy of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide in treating Alzheimer's disease and other forms of dementia.
Métodos De Síntesis
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide involves a multi-step process that begins with the reaction of 1-adamantylamine with chloroacetyl chloride to form 3-chloro-1-adamantylacetamide. This intermediate is then reacted with sodium azide and triethylamine to form the oxadiazole ring. Finally, the resulting compound is oxidized to form 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide.
Aplicaciones Científicas De Investigación
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can improve cognitive function and delay the progression of dementia in patients with mild to moderate Alzheimer's disease. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in the brain.
Propiedades
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)

![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)


![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)